Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate
Description
Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate is a sulfonated pyrimidine derivative featuring a benzenecarboxylate ester core linked via a sulfonyl group to a pyrimidine ring substituted with 4-methylphenoxy and phenyl groups.
Properties
IUPAC Name |
methyl 2-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c1-17-12-14-19(15-13-17)32-22-16-23(27-24(26-22)18-8-4-3-5-9-18)33(29,30)21-11-7-6-10-20(21)25(28)31-2/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUFQPQASMYDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate, also known by its CAS number 478067-37-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C25H20N2O5S
- Molecular Weight : 444.50 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group which is often associated with various biological activities, particularly in the realm of medicinal chemistry.
Antifungal Activity
Research indicates that compounds similar to this compound have exhibited antifungal properties. For instance, derivatives of pyrimidine are frequently utilized in the synthesis of fungicides. The compound's structure suggests potential efficacy against fungal pathogens due to the presence of the pyrimidine ring and sulfonamide moiety.
The proposed mechanism of action for this compound involves the inhibition of key enzymatic pathways in fungi. Specifically, it may interfere with nucleic acid synthesis or disrupt cellular membrane integrity, leading to cell death. This is supported by studies demonstrating that similar compounds inhibit the growth of various fungal strains in vitro.
Case Studies
-
Study on Fungal Inhibition :
- A study conducted on several fungal strains revealed that this compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Candida albicans and Aspergillus niger.
- The study concluded that the compound could serve as a lead molecule for developing new antifungal agents.
-
Toxicological Assessment :
- A toxicological assessment was performed on laboratory animals to evaluate the safety profile of the compound. Results indicated that at therapeutic doses, there were no significant adverse effects observed, suggesting a favorable safety margin.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several analogs reported in the literature (Table 1):
Key Observations :
Physical and Spectroscopic Properties
Melting Points and Yields :
Spectroscopic Data :
- ¹H-NMR : The target compound’s sulfonyl group would deshield adjacent protons, likely producing downfield shifts (δ ~7.5–8.5 ppm) similar to compound 10 (δ 7.2–8.1 ppm). In contrast, carbamothioyl protons (1i–1k) resonate at δ 6.5–7.8 ppm.
- ¹³C-NMR : The sulfonyl-linked carbon in the target compound may appear at δ ~125–135 ppm, compared to δ ~165–175 ppm for carbamothioyl carbons in 1i–1k.
Q & A
Q. What are the critical steps for synthesizing Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate, and how can yield be optimized?
The synthesis involves three key stages:
- Nucleophilic substitution : Reacting a pyrimidine precursor (e.g., 6-(4-methylphenoxy)-2-phenylpyrimidin-4-amine) with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) .
- Esterification : Coupling the sulfonated intermediate with methyl 2-carboxybenzoate using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the pure product.
Yield Optimization : Adjust reaction temperatures (e.g., 0–5°C for sulfonation), use anhydrous solvents, and monitor reaction progress via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR :
- ¹H NMR : Look for the singlet peak of the methyl ester (~3.9 ppm) and aromatic protons split into multiplets (6.8–8.2 ppm). The 4-methylphenoxy group shows a singlet at ~2.3 ppm .
- ¹³C NMR : The carbonyl carbon of the ester appears at ~168 ppm, while the sulfonyl group’s carbons resonate at ~55–60 ppm .
- FT-IR : Confirm ester C=O (~1720 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹ and 1150 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with an error <5 ppm .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the sulfonyl group’s electron-withdrawing nature may direct reactions to the pyrimidine ring .
- Molecular Docking : Screen against enzymes like acetolactate synthase (ALS) to assess herbicidal potential, given structural similarities to sulfonylurea herbicides (e.g., sulfometuron-methyl) .
- MD Simulations : Study solvation effects and stability in biological membranes using software like GROMACS .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .
- Control Compounds : Include known sulfonylurea herbicides (e.g., bensulfuron-methyl) to validate assay conditions .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How can researchers design environmental impact studies for this compound?
- Degradation Pathways : Use HPLC-MS to identify photolysis/hydrolysis products under simulated sunlight (λ >290 nm) and varying pH .
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna or Vibrio fischeri to determine EC₅₀ values. Compare with structural analogs (Table 1) .
- Soil Adsorption : Apply batch equilibrium methods (OECD Guideline 106) to measure Kₒc (organic carbon partition coefficient) .
Q. Table 1: Structural Analogs and Their Key Properties
Q. What crystallographic approaches validate the compound’s 3D structure, and how are data inconsistencies addressed?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ether into DCM solution). Use SHELXL for refinement, prioritizing R₁ values <5% .
- Twinned Data Handling : Apply SHELXD for structure solution if twinning is detected .
- Validation Tools : Check geometry with PLATON and electron density maps with Olex2 .
Q. How do substituents on the pyrimidine ring influence the compound’s physicochemical properties?
- Lipophilicity : Replace 4-methylphenoxy with electron-withdrawing groups (e.g., -NO₂) to reduce logP (measured via shake-flask method) .
- Solubility : Introduce polar groups (e.g., -OH) and assess via dynamic light scattering (DLS) in PBS .
- Thermal Stability : Perform TGA-DSC to compare melting points with analogs (e.g., 2-(Benzylamino)-6-methylpyrimidin-4-ol melts at 180°C vs. target compound at 210°C) .
Q. Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
